(1-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Description
- This compound belongs to a class of organic compounds known for their intricate structures and potential pharmacological activities. Although specific introductory details on this compound are scarce, its structure suggests it is related to a class of compounds with diverse biological activities.
Synthesis Analysis
- A study by (El‐Faham et al., 2013) describes the synthesis of related α-ketoamide derivatives, which might share synthetic pathways with the target compound.
- Another relevant study is by (Savage et al., 2005), discussing the synthesis of N-para-ferrocenyl benzoyl amino acid ethyl esters, which are structurally related to the compound .
Molecular Structure Analysis
- The molecular structure of similar compounds has been studied using various spectroscopic techniques, as detailed in the works of (Raju et al., 2015) and (Nayak et al., 2014).
Chemical Reactions and Properties
- The compound's chemical reactions and properties can be inferred from studies on similar compounds. (Xue et al., 2023) investigated acetic acid-catalyzed reactions of related compounds, which may provide insights into the chemical behavior of the target compound.
Physical Properties Analysis
- The physical properties of similar compounds have been analyzed through various methods. For instance, (Walsh et al., 1984) synthesized and evaluated the physical properties of derivatives of 2-amino-3-benzoylphenylacetic acid, which may share some physical characteristics with the compound .
Chemical Properties Analysis
- The chemical properties, particularly the reactivity and stability, can be derived from studies on structurally related compounds. The study by (Faghihi et al., 2012) on the synthesis and characterization of poly(amide-imide)s provides insights into the reactivity of related compounds, which could be extrapolated to understand the chemical properties of the target compound.
properties
IUPAC Name |
2-[1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]cyclopentyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c23-16-8-9-18(17(12-16)21(28)15-6-2-1-3-7-15)24-19(25)13-22(14-20(26)27)10-4-5-11-22/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISHCPBQUWMXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>60 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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